

# Technical Support Center: Optimizing E722-2648 Dosage in Mouse Models

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Compound of Interest		
Compound Name:	E722-2648	
Cat. No.:	B11036654	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of **E722-2648** in mouse models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

# **Frequently Asked Questions (FAQs)**

Q1: What is **E722-2648** and what is its mechanism of action?

A1: **E722-2648** is a potent and specific small molecule inhibitor of the β-catenin/BCL9 protein-protein interaction. By disrupting this complex, **E722-2648** blocks oncogenic Wnt signaling, which is aberrantly activated in many cancers, particularly colorectal cancer (CRC).[1][2][3][4] Additionally, **E722-2648** has been shown to disrupt cholesterol homeostasis in cancer cells.[1] [2][3] This dual action contributes to its anti-tumor activity.[1][2]

Q2: What is a recommended starting dose for **E722-2648** in a mouse xenograft model?

A2: A previously published study in a colorectal cancer xenograft mouse model used a dose of 4 mg/kg administered via intraperitoneal (IP) injection every other day.[1] This can be a good starting point for your efficacy studies. However, it is crucial to determine the optimal dose for your specific mouse strain and cancer model by conducting a dose-ranging study.

Q3: How should I prepare **E722-2648** for in vivo administration?



## Troubleshooting & Optimization

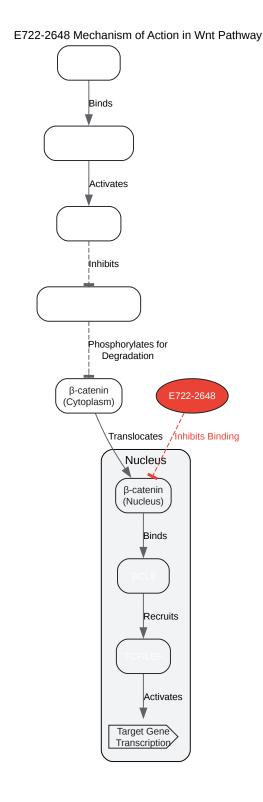
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A3: **E722-2648** is a poorly water-soluble compound. A common method for preparing a formulation suitable for intraperitoneal injection involves the use of a co-solvent system. One suggested formulation is a mixture of Dimethyl sulfoxide (DMSO), PEG300, Tween 80, and sterile water (ddH<sub>2</sub>O). It is recommended to first dissolve **E722-2648** in a small amount of DMSO and then sequentially add PEG300, Tween 80, and ddH<sub>2</sub>O with thorough mixing at each step to ensure a clear solution.

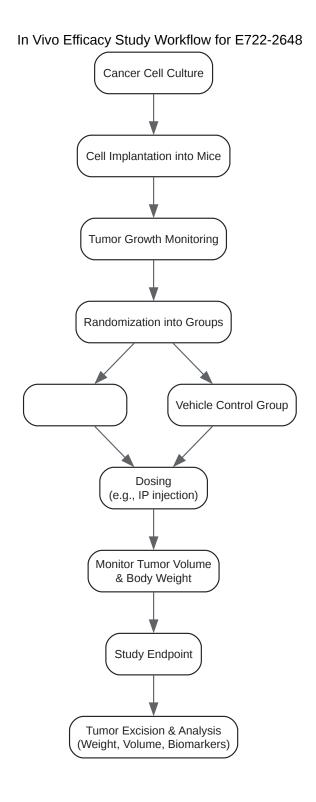
Q4: What is the signaling pathway targeted by E722-2648?

A4: **E722-2648** targets the canonical Wnt signaling pathway. In many cancers, mutations lead to the accumulation of  $\beta$ -catenin in the cytoplasm. This stabilized  $\beta$ -catenin translocates to the nucleus and forms a complex with BCL9 and TCF/LEF transcription factors, leading to the transcription of target genes that promote cell proliferation and survival. **E722-2648** directly inhibits the interaction between  $\beta$ -catenin and BCL9, thereby preventing the formation of the active transcriptional complex.









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### References

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